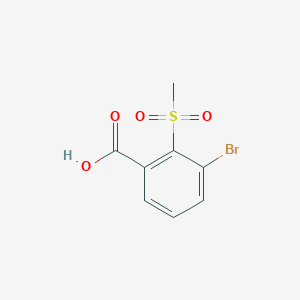![molecular formula C14H19ClO3 B13581991 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid is an organic compound with the molecular formula C14H19ClO3. This compound features a chlorophenyl group attached to a hydroxyheptanoic acid chain, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and 7-hydroxyheptanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chlorobenzyl chloride is reacted with 7-hydroxyheptanoic acid under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products:
Oxidation: Formation of 2-[(3-Chlorophenyl)methyl]-7-oxoheptanoic acid.
Reduction: Formation of 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
- 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid
- 2-[(3-Fluorophenyl)methyl]-7-hydroxyheptanoic acid
- 2-[(3-Methylphenyl)methyl]-7-hydroxyheptanoic acid
Comparison:
- 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its bromine, fluorine, or methyl-substituted analogs.
- The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate biological membranes, potentially increasing its efficacy in biological applications.
属性
分子式 |
C14H19ClO3 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl]-7-hydroxyheptanoic acid |
InChI |
InChI=1S/C14H19ClO3/c15-13-7-4-5-11(10-13)9-12(14(17)18)6-2-1-3-8-16/h4-5,7,10,12,16H,1-3,6,8-9H2,(H,17,18) |
InChI 键 |
ZJSQFZMTAKNEIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)CC(CCCCCO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


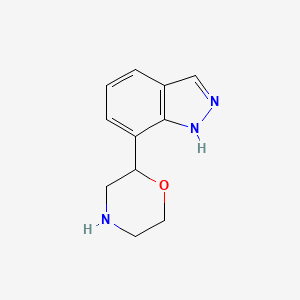
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

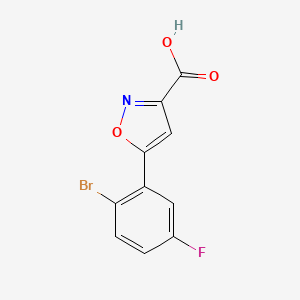
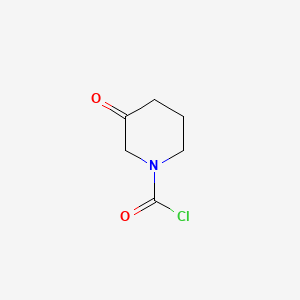
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
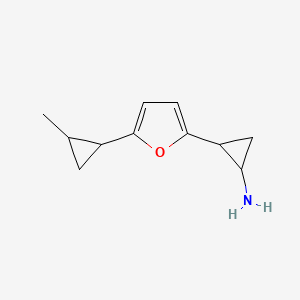
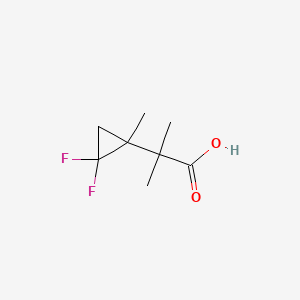
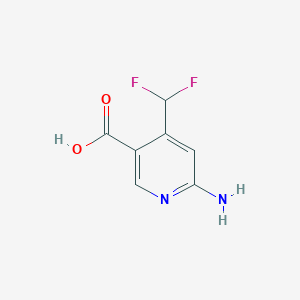

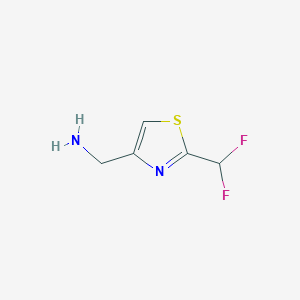
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
